molecular formula C14H12N2O3S B2531108 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2379970-84-8

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2531108
CAS RN: 2379970-84-8
M. Wt: 288.32
InChI Key: ZYBOWYAIKDDDQW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several interesting functional groups, including a furan ring, a thiophene ring, a methyl group, and an oxazole ring with a carboxamide group . These groups are common in many biologically active compounds and materials science applications .


Molecular Structure Analysis

The molecule contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur), and an oxazole ring (a five-membered aromatic ring with three carbon atoms, one nitrogen, and one oxygen) . The exact 3D structure would depend on the specific spatial arrangement of these rings and the attached groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings (furan, thiophene, oxazole) and the polar carboxamide group. These could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar thiophene structure has a molecular weight of 179.24 and is a liquid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many compounds with similar structures have diverse biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on this compound could be vast, given the wide range of potential applications for compounds with similar structures. These could include further exploration of its potential biological activities, development of new synthesis methods, or investigation of its properties for materials science applications .

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-12(7-16-19-9)14(17)15-6-11-5-10(8-20-11)13-3-2-4-18-13/h2-5,7-8H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBOWYAIKDDDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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